molecular formula C21H23N3O2 B153420 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole CAS No. 126828-40-8

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole

Cat. No. B153420
M. Wt: 349.4 g/mol
InChI Key: IPRNHDAQKJPNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole, also known as C-1311, is a novel compound that has shown promising results in scientific research for its potential use in cancer treatment.

Mechanism Of Action

The mechanism of action of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole also activates the p38 MAPK pathway, which is involved in apoptosis.

Biochemical And Physiological Effects

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce G1 cell cycle arrest and inhibit cell migration and invasion in cancer cells. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to decrease the expression of various proteins involved in cancer progression, such as cyclin D1 and MMP-9.

Advantages And Limitations For Lab Experiments

One advantage of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation is the need for further studies to determine the optimal dosage and treatment duration for 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.

Future Directions

For 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole include further preclinical studies to determine its efficacy in vivo, as well as studies to determine its potential use in combination with other cancer treatments. Additionally, studies could investigate the potential use of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole in other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves a multi-step process that includes the reaction of 2-ethyl-3-methylpyrazine with ethyl chloroacetate, followed by the reaction of the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the resulting compound with 2-aminophenol to yield 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.

Scientific Research Applications

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has shown significant potential in scientific research for its anticancer properties. Studies have shown that 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole inhibits the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

126828-40-8

Product Name

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1,4-diethoxy-5-ethyl-6-methylpyridazino[4,5-b]carbazole

InChI

InChI=1S/C21H23N3O2/c1-5-13-18-16(20(25-6-2)22-23-21(18)26-7-3)12-15-14-10-8-9-11-17(14)24(4)19(13)15/h8-12H,5-7H2,1-4H3

InChI Key

IPRNHDAQKJPNFI-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C

Canonical SMILES

CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C

Other CAS RN

126828-40-8

synonyms

1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole

Origin of Product

United States

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